molecular formula C21H19NO4S B3015513 2-{Benzyl[(4-methylphenyl)sulfonyl]amino}benzoic acid CAS No. 1247-56-9

2-{Benzyl[(4-methylphenyl)sulfonyl]amino}benzoic acid

Cat. No.: B3015513
CAS No.: 1247-56-9
M. Wt: 381.45
InChI Key: OTUGBTSLLMKBBT-UHFFFAOYSA-N
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Description

2-{Benzyl[(4-methylphenyl)sulfonyl]amino}benzoic acid (CAS 1247-56-9) is a high-purity organic compound supplied for research and development purposes. With a molecular formula of C 21 H 19 NO 4 S and a molecular weight of 381.44 g/mol , this chemical serves as a valuable building block and intermediate in synthetic organic chemistry. Its structure features both a carboxylic acid and a sulfonamide group, which provides multiple sites for further chemical modification and makes it a versatile precursor for the synthesis of more complex molecules. Researchers utilize this compound in various fields, including medicinal chemistry and drug discovery. Structurally related sulfonamide-benzoic acid compounds have been investigated for their role in inhibiting key biological pathways. For instance, similar compounds have been shown to inhibit the Wnt/β-catenin signaling pathway by promoting the degradation of β-catenin, making them candidates for oncology research . Furthermore, such sulfonamide derivatives are often explored for their potential enzyme inhibition properties and antimicrobial activities, serving as important tools for biochemical studies . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to conduct a comprehensive risk assessment and adhere to all applicable laboratory safety protocols when handling this material.

Properties

IUPAC Name

2-[benzyl-(4-methylphenyl)sulfonylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO4S/c1-16-11-13-18(14-12-16)27(25,26)22(15-17-7-3-2-4-8-17)20-10-6-5-9-19(20)21(23)24/h2-14H,15H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTUGBTSLLMKBBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)C3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{Benzyl[(4-methylphenyl)sulfonyl]amino}benzoic acid typically involves the reaction of benzylamine with 4-methylbenzenesulfonyl chloride to form an intermediate, which is then reacted with 2-chlorobenzoic acid. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-{Benzyl[(4-methylphenyl)sulfonyl]amino}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfonic acids, while reduction reactions can produce amines.

Scientific Research Applications

2-{Benzyl[(4-methylphenyl)sulfonyl]amino}benzoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{Benzyl[(4-methylphenyl)sulfonyl]amino}benzoic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their activity. The benzyl and benzoic acid moieties can also contribute to the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and target proteins.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

2-[Benzyl(phenylsulfonyl)amino]benzoic Acid (Catalog 159971)
  • Molecular Formula: C20H17NO4S (MW: 367.43) .
  • Key Difference : Replaces the 4-methylphenyl sulfonyl group with a phenylsulfonyl moiety.
4-{[(4-Methylphenyl)amino]sulfonyl}benzoic Acid (CAS 379254-26-9)
  • Molecular Formula: C14H13NO4S (MW: 291.32) .
  • Key Difference : Sulfonamide is attached to the 4-position of benzoic acid instead of the 2-position.
  • Impact : Positional isomerism alters hydrogen-bonding capacity and steric interactions, which may affect receptor binding in biological systems .
4-({(4-Ethoxyphenyl)[(4-methylphenyl)sulfonyl]amino}methyl)benzoic Acid (Catalog 160008)
  • Molecular Formula: C23H23NO5S (MW: 425.51) .
  • Key Difference : Incorporates a 4-ethoxyphenyl group and a methylene linker.

Physicochemical Properties

Compound Molecular Weight pKa (Predicted) Solubility
Target Compound 367.43 ~2.8–3.0* Moderate in DMSO, Chloroform
2-[Benzyl(phenylsulfonyl)amino]benzoic Acid 367.43 ~2.7–2.9* Similar to target compound
4-{[(4-Methylphenyl)amino]sulfonyl}benzoic Acid 291.32 ~2.5–2.7* High in Methanol, DMSO
4-[(4-Chloro-3-nitrophenyl)sulfonylamino]-2-hydroxybenzoic Acid 372.74 2.77 Low aqueous solubility

*Predicted based on sulfonamide and carboxylic acid functionalities .

Biological Activity

Overview

2-{Benzyl[(4-methylphenyl)sulfonyl]amino}benzoic acid, also known as MSAB (methylsulfonamide benzoic acid), is an organic compound with the molecular formula C14H13NO4S. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer research and enzyme inhibition.

The primary mechanism of action for MSAB involves its interaction with β-catenin , a key protein in the Wnt signaling pathway. MSAB binds to β-catenin, leading to its ubiquitination and proteasomal degradation . This action effectively inhibits the Wnt signaling-dependent proliferation of cancer cells, making it a candidate for further study in cancer therapeutics.

Biochemical Pathways

  • Wnt/β-catenin Pathway : MSAB's inhibition of β-catenin disrupts this signaling pathway, which is crucial for cell growth and differentiation.
  • Enzyme Inhibition : MSAB has been shown to interact with various enzymes, particularly proteases, leading to the inhibition of protein degradation processes.

Pharmacokinetics

MSAB is soluble in dimethyl sulfoxide (DMSO) and is relatively stable under standard laboratory conditions. However, prolonged exposure can lead to degradation and a decrease in efficacy.

Cellular Effects

MSAB influences several cellular processes:

  • Cell Signaling : It modulates the activity of kinases and phosphatases, altering phosphorylation states and downstream signaling events.
  • Gene Expression : The compound affects gene expression patterns associated with cell proliferation and apoptosis.

Dosage Effects in Animal Models

Research indicates that the effects of MSAB vary with dosage:

  • Lower doses may enhance metabolic function and enzyme activity.
  • Higher doses are associated with significant inhibition of cancer cell proliferation.

Case Studies and Research Findings

Several studies have explored the biological activity of MSAB:

  • In Vitro Studies : In laboratory settings, MSAB was tested on various cancer cell lines. Results indicated a dose-dependent decrease in cell viability, correlating with increased β-catenin degradation.
  • Animal Models : In vivo studies demonstrated that administration of MSAB resulted in reduced tumor growth in xenograft models, supporting its potential as an anti-cancer agent.
  • Enzyme Interaction : A study highlighted that MSAB effectively inhibited specific proteases involved in tumor progression, showcasing its role in modulating enzyme activity .

Summary of Biological Activity

Biological ActivityDescription
Target Protein β-catenin
Mechanism Ubiquitination and proteasomal degradation
Pathway Inhibition Wnt/β-catenin signaling pathway
Cellular Effects Modulation of kinase/phosphatase activity; alteration in gene expression
Dosage Response Varies from metabolic enhancement at low doses to significant anti-proliferative effects at high doses

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